molecular formula C10H11N3O B8579984 3-Methoxy-4-(imidazol-1-yl)-phenylamine

3-Methoxy-4-(imidazol-1-yl)-phenylamine

Cat. No.: B8579984
M. Wt: 189.21 g/mol
InChI Key: LAKGOJDXNBKZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(imidazol-1-yl)-phenylamine is a substituted phenylamine derivative featuring a methoxy group (-OCH₃) at the 3-position and an imidazol-1-yl group at the 4-position of the benzene ring. The imidazole moiety is known for its role in hydrogen bonding and metal coordination, while the methoxy group may enhance solubility or modulate electronic properties.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-imidazol-1-yl-3-methoxyaniline

InChI

InChI=1S/C10H11N3O/c1-14-10-6-8(11)2-3-9(10)13-5-4-12-7-13/h2-7H,11H2,1H3

InChI Key

LAKGOJDXNBKZII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)N2C=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

4-Imidazol-1-ylmethylphenylamine

  • Structure : Features a methylene-linked imidazole at the 4-position of the benzene ring (CAS: 56643-85-7, molecular formula: C₁₀H₁₁N₃) .
  • Key Differences: The target compound lacks a methylene spacer, directly attaching the imidazole to the benzene ring. This may reduce steric hindrance and alter electronic interactions.

(3,4-Dimethyl)phenylamine and Other Disubstituted Analogues

  • Structure : Disubstituted phenylamines with methyl groups at positions 3 and 4 (e.g., (3,4-dimethyl)phenylamine) .
  • The imidazole ring in the target compound introduces aromatic heterocyclic character, enabling unique interactions (e.g., π-stacking, hydrogen bonding).
  • Biological Activity :
    • (3,4-Dimethyl)phenylamine derivatives exhibit potent activation of Nrf2 transcription, a pathway linked to antioxidant response . The target compound’s imidazole moiety may enhance binding to biological targets, though experimental validation is needed.

[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride

  • Structure : Contains a 3-methoxybenzyl group attached to an imidazole core (CAS: 1439902-60-9, molecular formula: C₁₂H₁₅N₃O·HCl) .
  • Key Differences :
    • The methoxy group is on a benzyl side chain rather than the phenylamine backbone, altering steric and electronic effects.
    • The hydrochloride salt form may improve stability and solubility compared to the free base form of the target compound.

Structural and Functional Analysis

Substitution Effects on Physicochemical Properties

Compound Substituents Polarity Solubility (Predicted) Bioactivity Potential
This compound 3-OCH₃, 4-Imidazol-1-yl High Moderate-High High (imidazole H-bonding)
4-Imidazol-1-ylmethylphenylamine 4-CH₂-Imidazol-1-yl Moderate Moderate Moderate
(3,4-Dimethyl)phenylamine 3-CH₃, 4-CH₃ Low Low High (Nrf2 activation)

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